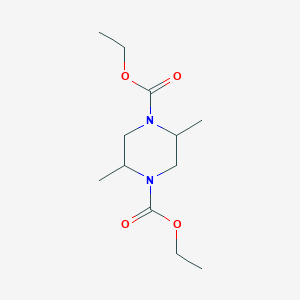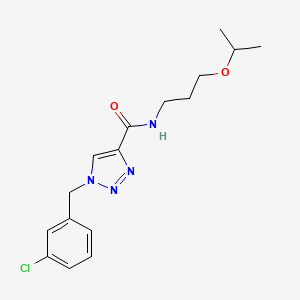
diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate
Descripción general
Descripción
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is an organic compound with the molecular formula C12H22N2O4 It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpiperazine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,5-dimethylpiperazine-1,4-dicarboxylic acid, while reduction could produce diethyl 2,5-dimethylpiperazine-1,4-diol.
Aplicaciones Científicas De Investigación
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: Researchers use it to study the interactions of piperazine derivatives with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl piperazine-1,4-dicarboxylate: A similar compound with a different substitution pattern on the piperazine ring.
Diethyl 2,6-dimethylpiperazine-1,4-dicarboxylate: Another derivative with methyl groups at different positions.
1,4-Dihydropyridine derivatives: Compounds with a similar core structure but different functional groups and applications.
Uniqueness
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-11(15)13-7-10(4)14(8-9(13)3)12(16)18-6-2/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPJPNOQKWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(N(CC1C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278775 | |
| Record name | 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-18-6 | |
| Record name | NSC10022 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]acetate](/img/structure/B5184090.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5184115.png)


![[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide](/img/structure/B5184148.png)
![2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)

![N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5184171.png)
![2-amino-4-(furan-2-yl)-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
